molecular formula C10H8ClN3O B2749690 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1239786-71-0

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol

Cat. No. B2749690
CAS RN: 1239786-71-0
M. Wt: 221.64
InChI Key: HHKYLSJWYJQBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” is a compound that has been mentioned in the context of fungicidal activity . It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of pyrimidinamine derivatives . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

Pyrimidinamine derivatives, such as “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol”, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .


Physical And Chemical Properties Analysis

The molecular formula of “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” is C10H8ClN3O . The molecular weight is 221.64 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives is that they act as mitochondrial complex I electron transport inhibitors (MET I) . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

Future Directions

The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Therefore, “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” and similar compounds may continue to be an area of interest for future research and development.

properties

IUPAC Name

5-chloro-4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKYLSJWYJQBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.